molecular formula C16H13F3N2O2S B2675388 6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1029752-17-7

6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B2675388
CAS No.: 1029752-17-7
M. Wt: 354.35
InChI Key: KKMPUUNFCMCJNH-UHFFFAOYSA-N
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Description

The compound “6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides involves various functional groups attached to the ring. For instance, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .


Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides can be complex due to the presence of various functional groups. The parent thiadiazine structures have a molecular formula of C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxides can be diverse due to the various functional groups attached to the ring . For instance, free radical reactions can occur at the benzylic position .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxides can vary depending on the specific functional groups attached to the ring .

Scientific Research Applications

Crystal Structure Analysis

Research on bendroflumethiazide, a compound structurally similar to the one , has provided insights into its crystalline form as solvates with acetone and N,N-dimethylformamide. Detailed Hirshfeld surface analysis of these structures helped validate atomic positions and offered a tool for structure validation, highlighting its significance in understanding drug-solvent interactions and crystallization processes (Fabbiani et al., 2007).

Potassium Channel Activation

Investigations into the effects of substituents on 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides revealed their potential as potassium channel activators. The study found that specific alterations in the structure could influence both the potency and tissue selectivity of these compounds, underlining their therapeutic potential for various conditions (Boverie et al., 2005).

Interaction with Cell Membranes

Research on benzothiadiazine derivatives, including in silico designed compounds, explored their interaction with phospholipid cell membranes. This study demonstrated how these derivatives can exhibit a strong affinity for cell membrane interfaces, influencing their solvation characteristics and potentially affecting drug delivery and mechanism of action (Hu & Martí, 2022).

Novel Synthesis Methods

A study reported a novel approach to incorporate the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold. This method, involving the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide, proceeds under mild conditions and opens new pathways for synthesizing compounds with potential biological activities (Xiao et al., 2013).

Mechanism of Action

The mechanism of action of 1,2,4-benzothiadiazine-1,1-dioxides can vary depending on the functional groups attached to the ring and the specific biological target. For example, they can act as KATP channel activators or AMPA receptor modulators .

Safety and Hazards

The safety and hazards associated with 1,2,4-benzothiadiazine-1,1-dioxides can vary depending on the specific compound. For instance, some compounds can cause severe skin burns and eye damage .

Future Directions

The future directions in the research of 1,2,4-benzothiadiazine-1,1-dioxides could involve the exploration of new functional groups to enhance their pharmacological activities . Additionally, the development of new synthesis methods could also be a focus .

Properties

IUPAC Name

6-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c1-11-5-6-15-14(7-11)21(10-20-24(15,22)23)9-12-3-2-4-13(8-12)16(17,18)19/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMPUUNFCMCJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=CN2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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